Deoxycortisone -

Deoxycortisone

Catalog Number: EVT-10905351
CAS Number:
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deoxycortisone is classified under corticosteroids, specifically within the mineralocorticoids category. It is synthesized from progesterone through the enzymatic action of cytochrome P450 21-hydroxylase (CYP21) and subsequently converted to corticosterone by 11β-hydroxylase (CYP11B) . The hormone is produced in the adrenal glands, which are located atop each kidney.

Synthesis Analysis

Methods of Synthesis

Deoxycortisone is synthesized via several enzymatic steps in the adrenal cortex. The primary pathway involves:

  1. Conversion of Cholesterol to Pregnenolone: This initial step is catalyzed by cytochrome P450 side-chain cleavage enzyme (CYP11A1).
  2. Formation of Progesterone: Pregnenolone is transformed into progesterone by 3β-hydroxysteroid dehydrogenase.
  3. Production of Deoxycorticosterone: Progesterone is then converted to deoxycorticosterone through the action of CYP21 .

Technical Details

The synthesis can be quantitatively analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise measurement of steroid levels in biological samples . This method involves extracting samples with organic solvents, followed by chromatographic separation and detection of steroid hormones.

Molecular Structure Analysis

Structure

Deoxycortisone has a molecular formula of C21H30O3, with a molecular weight of approximately 330.47 g/mol. Its structure features a steroid backbone typical of corticosteroids, characterized by four fused carbon rings with various functional groups that determine its biological activity.

Data

The structural configuration includes:

  • Hydroxyl groups at positions 11 and 21.
  • A ketone group at position 3.
  • A double bond between carbons 4 and 5.

These structural features are critical for its interaction with mineralocorticoid receptors .

Chemical Reactions Analysis

Reactions

Deoxycortisone undergoes several key reactions in biological systems:

  • Conversion to Corticosterone: Catalyzed by CYP11B enzymes, this reaction involves hydroxylation at position 11.
  • Formation of Aldosterone: Further hydroxylation at position 18 leads to aldosterone, the most potent mineralocorticoid .

Technical Details

The enzymatic activities involved in these conversions are influenced by various factors, including substrate availability and enzyme expression levels, which can vary under physiological and pathological conditions.

Mechanism of Action

Process

Deoxycortisone exerts its effects primarily through binding to mineralocorticoid receptors located in target tissues such as the kidneys. Upon binding, it activates gene transcription processes that regulate sodium reabsorption and potassium excretion, thereby influencing blood pressure and fluid balance.

Data

Research indicates that while deoxycortisone has mineralocorticoid activity, it is considered less potent than aldosterone but more active than some other corticosteroids . Its effects are mediated through genomic pathways as well as rapid non-genomic actions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and heat.
  • pH: Typically neutral when dissolved in appropriate solvents.

Relevant data on its bioactivity indicate that deoxycortisone can influence physiological processes significantly despite its lower potency compared to other corticosteroids like cortisol or aldosterone .

Applications

Scientific Uses

Deoxycortisone has been studied for its role in various physiological processes, particularly concerning blood pressure regulation and electrolyte balance. It has potential applications in:

  • Endocrine Research: Understanding steroid hormone synthesis pathways.
  • Clinical Diagnostics: Measuring levels of deoxycorticosterone can aid in diagnosing adrenal disorders .
  • Pharmacology: Investigating its effects on mineralocorticoid receptors may lead to new therapeutic strategies for hypertension or adrenal insufficiency.
Biosynthesis and Metabolic Pathways of Deoxycorticosterone

Enzymatic Regulation in Steroidogenesis: Role of CYP11B1 and CYP21A2

Deoxycorticosterone (11-deoxycorticosterone, DOC) biosynthesis is governed by two pivotal cytochrome P450 enzymes operating within the adrenal cortex:

  • Cytochrome P450 21-Hydroxylase (CYP21A2): This enzyme catalyzes the 21-hydroxylation of progesterone to yield DOC, representing the sole biosynthetic route to this mineralocorticoid precursor. CYP21A2 is expressed across the adrenal cortex but exhibits highest activity in the zona glomerulosa, where DOC serves as the primary substrate for aldosterone synthase (CYP11B2) [2] [6] [7].

  • Cytochrome P450 11β-Hydroxylase (CYP11B1): Located in the mitochondria of the zona fasciculata, CYP11B1 primarily converts 11-deoxycortisol to cortisol. However, it also demonstrates significant activity in metabolizing DOC to corticosterone—a glucocorticoid with inherent mineralocorticoid potency. Crucially, CYP11B1 does not further metabolize corticosterone to aldosterone; this step requires CYP11B2 [3] [6] [10].

Table 1: Key Enzymes Regulating Deoxycorticosterone Metabolism

EnzymeGenePrimary Substrate for DOC PathwayReaction CatalyzedCellular Localization
21-HydroxylaseCYP21A2Progesterone21-hydroxylation → DeoxycorticosteroneEndoplasmic reticulum (All adrenal zones)
11β-HydroxylaseCYP11B1Deoxycorticosterone11β-hydroxylation → CorticosteroneMitochondria (Zona fasciculata)
Aldosterone SynthaseCYP11B2Deoxycorticosterone11β-hydroxylation, 18-hydroxylation, 18-oxidation → AldosteroneMitochondria (Zona glomerulosa)

Genetic impairments in these enzymes profoundly alter DOC accumulation:

  • CYP21A2 deficiency: Severely reduces DOC synthesis, contributing to salt-wasting crises due to deficient mineralocorticoid production [2] [7].
  • CYP11B1 deficiency: Causes marked DOC elevation (due to blocked conversion to corticosterone). Excess DOC exerts potent mineralocorticoid effects, inducing hypertension and hypokalemia—a hallmark of 11β-hydroxylase-deficient congenital adrenal hyperplasia (CAH) [2] [10]. Functional analyses of CYP11B1 mutations (e.g., p.Ala306Val, p.Glu310Lys) reveal near-complete loss of 11β-hydroxylase activity, leading to classical CAH with DOC accumulation. Partial loss-of-function mutations (e.g., p.Arg143Trp) cause milder nonclassic forms with moderate DOC increases [10].

Precursor-Product Relationships: Progesterone to DOC in Adrenal Zonation

Deoxycorticosterone biosynthesis is compartmentalized within the adrenal cortex, reflecting zonal specialization in steroid hormone production:

  • Progesterone as Precursor: Cholesterol undergoes side-chain cleavage (via CYP11A1) to form pregnenolone, which is then oxidized to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone serves as the immediate precursor for DOC [6].

  • Zona Glomerulosa Dominance: Although CYP21A2 is expressed throughout the cortex, progesterone flux toward DOC is highest in the zona glomerulosa. This zone lacks significant 17α-hydroxylase (CYP17A1) activity, preventing shunting of progesterone toward the glucocorticoid/androgen pathways. Consequently, progesterone is efficiently 21-hydroxylated to DOC, which is then rapidly converted to aldosterone via CYP11B2 [3] [6].

  • Zona Fasciculata Contribution: In the zona fasciculata, limited progesterone is available for DOC synthesis due to dominant 17α-hydroxylase activity, which diverts pregnenolone/progesterone toward cortisol synthesis. However, basal DOC production occurs here, serving as substrate for corticosterone synthesis via CYP11B1 [6]. ACTH critically maintains this pathway: studies in cultured newborn rat adrenal cells demonstrate that ACTH deprivation leads to a 50% decline in DOC conversion to corticosterone within 13 days, with increased diversion toward reduced metabolites (e.g., 20α-dihydrocorticosterone) [4].

Table 2: Progesterone-to-DOC Flux Across Adrenal Zones

Adrenal ZoneKey Enzymes PresentProgesterone UtilizationDOC Fate
Zona GlomerulosaCYP21A2, CYP11B2, (No CYP17A1)High → Primary DOC synthesis siteRapid conversion → Aldosterone via CYP11B2
Zona FasciculataCYP21A2, CYP11B1, CYP17A1Low (diverted to 17-OH progesterone for cortisol)Conversion → Corticosterone via CYP11B1
Zona ReticularisCYP17A1, (Minimal CYP21A2)Negligible (diverted to androgen precursors)Minimal DOC production

Cross-Pathway Interactions with Glucocorticoid and Androgen Synthesis

Deoxycorticosterone occupies a critical metabolic intersection, influencing and being influenced by parallel steroidogenic pathways:

  • Glucocorticoid Pathway Competition: DOC and 11-deoxycortisol (the cortisol precursor) compete for CYP11B1 activity. Impaired cortisol synthesis (e.g., due to CYP11B1 mutations) elevates ACTH via loss of negative feedback. This chronically stimulates adrenal steroidogenesis, exacerbating DOC accumulation and shunting excess precursors toward adrenal androgen biosynthesis [2] [10]. Consequently, patients with CYP11B1 deficiency exhibit both mineralocorticoid excess (hypertension) and androgen excess (virilization) [2].

  • Androgen Pathway Shunting: When CYP21A2 or CYP11B1 activity is impaired, accumulated precursors proximal to the enzyme block (particularly 17-hydroxyprogesterone) are diverted to the androgen synthesis pathway via 17,20-lyase activity of CYP17A1. This results in elevated dehydroepiandrosterone (DHEA), androstenedione, and testosterone. DOC itself is not a direct androgen precursor but its accumulation correlates with androgen excess due to shared upstream regulatory mechanisms (ACTH drive) and precursor overflow [5] [10]. Diagnostic evaluations in CAH patients reveal concurrent elevations in DOC and androgens (testosterone, androstenedione) during ACTH stimulation tests [5] [10].

  • Mineralocorticoid-Glucocorticoid Balance: DOC possesses intrinsic mineralocorticoid activity ~1/30th that of aldosterone. In conditions of DOC excess (e.g., CYP11B1 deficiency), this activity suffices to cause sodium retention, hypertension, hypokalemia, and suppression of the renin-angiotensin-aldosterone system (RAAS) [2] [6]. Notably, corticosterone (DOC’s metabolite) also contributes to mineralocorticoid effects. This contrasts sharply with CYP21A2 deficiency, where DOC deficiency contributes to salt wasting [2] [7].

Table 3: Impact of Enzyme Deficiencies on DOC and Cross-Pathway Metabolites

Enzyme DeficiencyDOC LevelsRepresentative Precursor AccumulationAndrogen Pathway EffectClinical Consequence
CYP21A2 (21-Hydroxylase)↓↓↑↑↑ 17-Hydroxyprogesterone↑↑↑ Shunting to androgensSalt wasting, Virilization
CYP11B1 (11β-Hydroxylase)↑↑↑↑↑ 11-Deoxycortisol, ↑↑ DOC↑↑↑ Precursor shunting + ACTH stimulationHypertension, Hypokalemia, Virilization
3β-HSD↑↑↑ Pregnenolone, 17-OH-Pregnenolone↓ Androgen synthesis (impaired DHEA→Δ4 conversion)Salt wasting, Incomplete virilization

These cross-pathway interactions underscore DOC’s role as a metabolic indicator: its measurement aids in distinguishing CAH subtypes. For instance, elevated 21-deoxycortisol (a cortisol precursor deriving from 11β-hydroxylation of 17-OH-progesterone) specifically indicates CYP21A2 deficiency, as this reaction requires intact CYP11B1 but defective CYP21A2 [7]. Conversely, elevated DOC with elevated 11-deoxycortisol signifies CYP11B1 deficiency [2] [10]. Dual heterozygous mutations in CYP21A2 and CYP11B1 further illustrate this interplay, presenting with combined biochemical features of both enzyme impairments [5].

Properties

Product Name

Deoxycortisone

IUPAC Name

17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3

InChI Key

PUKLDDOGISCFCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.